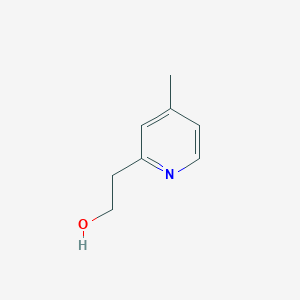

2-Pyridineethanol,4-methyl-

Description

Historical Context and Significance of Pyridine-Based Chemical Scaffolds

The journey of pyridine (B92270) and its derivatives from discovery to widespread application is a testament to their chemical versatility. Pyridine (C₅H₅N), a heterocyclic aromatic compound, was first isolated from bone tar in the 19th century. Its structure, an isostere of benzene (B151609) with one CH group replaced by a nitrogen atom, imparts unique properties that have made it a cornerstone in medicinal chemistry and materials science. semanticscholar.org The nitrogen atom in the pyridine ring introduces basicity and the ability to form hydrogen bonds, significantly influencing the molecule's interactions and reactivity. nih.gov

Historically, the development of synthetic methods for pyridine derivatives, such as the Hantzsch pyridine synthesis, unlocked the potential for creating a vast array of substituted pyridines. smolecule.com This has led to the incorporation of the pyridine scaffold into numerous FDA-approved drugs, agrochemicals, and functional materials. acs.orgscitechnol.com The pyridine ring is a common feature in many biologically active compounds, contributing to their therapeutic effects. researchgate.net

Positioning of 2-Pyridineethanol, 4-methyl- within the Substituted Pyridineethanol Family

2-Pyridineethanol, 4-methyl-, also known by its systematic name 2-(4-methyl-pyridin-2-yl)-ethanol, belongs to the broader family of substituted 2-pyridineethanol derivatives. These compounds are characterized by a pyridine ring with an ethanol (B145695) group at the 2-position and various substituents at other positions on the ring. The parent compound, 2-Pyridineethanol, serves as a fundamental building block in the synthesis of more complex molecules. nih.gov

The introduction of a methyl group at the 4-position, as in 2-Pyridineethanol, 4-methyl-, subtly alters the electronic and steric properties of the molecule compared to its parent compound. This modification can influence its reactivity and the properties of downstream products. The positioning of this specific derivative can be understood by comparing its features with other substituted pyridineethanols, as illustrated in the table below.

| Compound Name | CAS Number | Key Structural Difference from 2-Pyridineethanol | Potential Impact of Substitution |

| 2-Pyridineethanol | 103-74-2 | Unsubstituted pyridine ring | Baseline for comparison |

| 2-Pyridineethanol, 4-methyl- | 4664-18-0 | Methyl group at the 4-position | Increased electron density in the ring, potential for steric hindrance |

| 2-(2-methoxypyridin-4-yl)ethanol | Not readily available | Methoxy group at the 2-position of a 4-substituted ethanol pyridine | Reduced electrophilicity compared to a hydroxyl group |

| Pyridine-2,4-diyldimethanol | Not readily available | Additional hydroxyl group at the 4-position | Enhanced solubility and metal coordination capabilities |

The presence of the 4-methyl group in 2-Pyridineethanol, 4-methyl- makes it a valuable intermediate for specific synthetic pathways, distinguishing it from other members of its family.

Fundamental Academic Research Questions Driving the Study of 2-Pyridineethanol, 4-methyl-

The scientific interest in 2-Pyridineethanol, 4-methyl- is primarily driven by its role as a key precursor in the synthesis of other valuable chemical compounds. The fundamental research questions surrounding this molecule revolve around its synthesis, reactivity, and the applications of its derivatives.

Synthesis and Reactivity:

A primary area of investigation is the efficient synthesis of 2-Pyridineethanol, 4-methyl-. Research has shown that it can be produced through the reaction of 2,4-lutidine (2,4-dimethylpyridine) with formaldehyde (B43269). thegoodscentscompany.com This reaction is a specific instance of the broader class of condensations of methylpyridines with aldehydes. nih.gov Understanding the reaction mechanism, optimizing reaction conditions (such as temperature, catalyst, and solvent), and maximizing the yield and selectivity are key research objectives. google.com

Table of Synthetic Precursors and Products:

| Precursor | Reagent | Product | Application of Product |

| 2,4-Lutidine | Formaldehyde | 2-Pyridineethanol, 4-methyl- | Intermediate |

| 2-Pyridineethanol, 4-methyl- | Dehydration | 4-Methyl-2-vinylpyridine (B81776) | Monomer for polymers, pharmaceutical intermediate |

The subsequent dehydration of 2-Pyridineethanol, 4-methyl- to form 4-methyl-2-vinylpyridine is another critical reaction. thegoodscentscompany.com The vinylpyridines are a class of monomers with significant industrial applications. smolecule.com Research in this area focuses on developing efficient and environmentally friendly dehydration methods.

Applications of Derivatives:

The primary research driver for studying 2-Pyridineethanol, 4-methyl- is the utility of its downstream product, 4-methyl-2-vinylpyridine. Vinylpyridines, including this specific derivative, are valuable monomers in polymer chemistry. They can be polymerized to create specialty polymers with applications in coatings, adhesives, and elastomers. smolecule.com The resulting poly(vinylpyridine)s can also be used as catalyst supports and in the removal of organic compounds from wastewater. researchgate.netmdpi.com

Furthermore, the pyridine scaffold is a well-established pharmacophore in drug discovery. smolecule.com Derivatives of 4-methyl-2-vinylpyridine are explored for their potential biological activity in the development of new pharmaceuticals. The ability to introduce further chemical modifications to the vinyl group and the pyridine ring allows for the creation of diverse molecular libraries for screening against various diseases.

In essence, the academic inquiry into 2-Pyridineethanol, 4-methyl- is not just about the compound itself, but about its pivotal role in a larger synthetic and application-oriented framework. It serves as a critical link between simple starting materials and complex, functional molecules with broad scientific and industrial relevance.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

2-(4-methylpyridin-2-yl)ethanol |

InChI |

InChI=1S/C8H11NO/c1-7-2-4-9-8(6-7)3-5-10/h2,4,6,10H,3,5H2,1H3 |

InChI Key |

FHSJJAZIXYDSPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)CCO |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2 Pyridineethanol, 4 Methyl

Retrosynthetic Analysis of 2-Pyridineethanol, 4-methyl-

A retrosynthetic analysis of 2-Pyridineethanol, 4-methyl- provides a logical framework for devising its synthesis. The primary disconnection breaks the C-C bond between the pyridine (B92270) ring and the ethanol (B145695) side chain. This leads to a synthon corresponding to a 4-methyl-2-pyridinyl anion or an equivalent nucleophilic species, and an electrophilic C2 synthon, such as formaldehyde (B43269) or ethylene (B1197577) oxide.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: 2-Pyridineethanol, 4-methyl-

Disconnection: C(2)-C(β) bond of the ethanol side chain.

Synthons:

A 4-methyl-2-pyridinyl nucleophile.

A hydroxymethyl electrophile (HO-CH2+).

Synthetic Equivalents:

The nucleophilic synthon can be generated from 2,4-dimethylpyridine (B42361) (2,4-lutidine) via deprotonation of the 2-methyl group.

The electrophilic synthon is represented by formaldehyde (HCHO).

This analysis suggests that a primary route to 2-Pyridineethanol, 4-methyl- involves the reaction of a metallated 2,4-dimethylpyridine with formaldehyde.

Alkylation and Functionalization of Pyridine Rings for 2-Pyridineethanol, 4-methyl- Synthesis

The functionalization of the pyridine ring is a key step in the synthesis of 2-Pyridineethanol, 4-methyl-. This section explores condensation reactions and regioselective strategies.

The condensation reaction between a methylpyridine and an aldehyde is a common method for forming a pyridineethanol derivative. In the context of synthesizing 2-Pyridineethanol, 4-methyl-, this would involve the reaction of 2,4-dimethylpyridine with formaldehyde. The methyl group at the 2-position is more acidic than the one at the 4-position due to the electron-withdrawing nature of the ring nitrogen, making it more susceptible to deprotonation and subsequent nucleophilic attack on the aldehyde.

The general steps for this condensation are:

Deprotonation: A strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), is used to deprotonate the methyl group at the 2-position of 2,4-dimethylpyridine.

Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbonyl carbon of formaldehyde.

Workup: An aqueous workup protonates the resulting alkoxide to yield the desired 2-Pyridineethanol, 4-methyl-.

A comparison of bases for the deprotonation step is provided in the table below:

| Base | pKa of Conjugate Acid | Typical Reaction Conditions | Advantages | Disadvantages |

| n-Butyllithium (n-BuLi) | ~50 | Anhydrous THF or ether, low temperature (-78 °C) | Strong base, readily available | Can be non-selective, potential for side reactions |

| Lithium diisopropylamide (LDA) | ~36 | Anhydrous THF, low temperature (-78 °C) | Strong, non-nucleophilic base, sterically hindered | Requires in situ preparation or careful handling |

| Sodium amide (NaNH2) | ~38 | Liquid ammonia, -33 °C | Strong base | Requires specialized equipment for liquid ammonia |

Achieving the desired regiochemistry is crucial. The synthesis of 2-Pyridineethanol, 4-methyl- requires the ethanol side chain at the 2-position and the methyl group at the 4-position. Starting with 4-methylpyridine (B42270) and introducing the ethanol side chain at the 2-position is a viable strategy.

However, direct functionalization of 4-methylpyridine at the 2-position can be challenging. A more controlled approach often involves starting with a pre-functionalized pyridine ring. For instance, beginning with 2-chloro-4-methylpyridine (B103993) allows for the introduction of the ethanol side chain via a Grignard reaction or other cross-coupling methodologies.

Another strategy involves the deprotonation of 2,4-dimethylpyridine. The methyl group at the 2-position is kinetically favored for deprotonation due to the inductive effect of the nitrogen atom. This inherent reactivity can be exploited to achieve regioselective functionalization.

Advanced Synthetic Techniques for Improved Yield and Purity of 2-Pyridineethanol, 4-methyl-

To enhance the efficiency and selectivity of the synthesis, advanced techniques such as catalysis and the use of protecting groups can be employed.

Catalytic methods can offer milder reaction conditions and improved yields. While specific catalytic syntheses for 2-Pyridineethanol, 4-methyl- are not extensively documented, related transformations provide insight into potential approaches.

Transition-metal catalysis, particularly with palladium or nickel catalysts, is widely used for the cross-coupling of pyridine derivatives. For example, a Negishi or Suzuki coupling could be envisioned where a 2-halopyridine derivative is coupled with an organozinc or organoboron reagent containing the ethanol moiety.

Below is a table outlining potential catalytic cross-coupling reactions:

| Coupling Reaction | Catalytic System | Substrates | Potential Advantages |

| Suzuki Coupling | Pd(PPh3)4 / base | 2-Bromo-4-methylpyridine and a boronic ester of ethanol | High functional group tolerance, commercially available reagents |

| Negishi Coupling | Pd(dba)2 / ligand | 2-Chloro-4-methylpyridine and an organozinc reagent of ethanol | High reactivity of organozinc reagents |

| Stille Coupling | Pd(PPh3)4 | 2-Iodo-4-methylpyridine and an organostannane reagent of ethanol | Tolerant of a wide range of functional groups |

Protecting groups can be instrumental in achieving selective functionalization, especially when multiple reactive sites are present. In the synthesis of 2-Pyridineethanol, 4-methyl-, a protecting group could be used to temporarily block one of the reactive positions on the pyridine ring or the hydroxyl group of the ethanol side chain.

For instance, if the synthesis involves modifications to the pyridine ring after the introduction of the ethanol side chain, the hydroxyl group can be protected as a silyl (B83357) ether (e.g., TBDMS ether) or a benzyl (B1604629) ether. This prevents unwanted side reactions during subsequent steps.

Common protecting groups for alcohols are listed below:

| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |

| tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, imidazole, DMF | TBAF, THF or HF, pyridine |

| Benzyl ether | Bn | Benzyl bromide, NaH, THF | H2, Pd/C |

| Tetrahydropyranyl ether | THP | Dihydropyran, p-toluenesulfonic acid (catalytic), CH2Cl2 | Acetic acid, THF, H2O or p-TsOH, MeOH |

Sustainable and Green Chemistry Considerations in the Synthesis of 2-Pyridineethanol, 4-methyl-

The growing emphasis on environmental responsibility in chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of heterocyclic compounds, including pyridine derivatives like 2-Pyridineethanol, 4-methyl-. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The development of sustainable synthetic routes is crucial for producing valuable chemicals while mitigating environmental impact.

Modern approaches to synthesizing pyridine derivatives increasingly incorporate green methodologies such as the use of biocatalysts, microwave-assisted synthesis, solvent-free reaction conditions, and multi-component reactions (MCRs) to enhance efficiency and reduce environmental harm. MCRs, in particular, are recognized as a significant green tool in organic synthesis due to their high efficiency and methodological simplicity, allowing for the creation of diverse molecules in a one-pot process.

For the synthesis of 2-Pyridineethanol, 4-methyl-, a common method involves the reaction of 4-methylpyridine with an aldehyde, such as paraformaldehyde, often in the presence of a base like triethylamine. Applying green chemistry principles to this and other potential synthetic pathways can lead to more sustainable production methods.

Key areas of consideration for the green synthesis of 2-Pyridineethanol, 4-methyl- include:

Catalysis: Transitioning from traditional metal catalysts to more sustainable options is a primary focus. This includes the use of recyclable, heterogeneous catalysts and, notably, biocatalysts. Enzymes, for example, offer a highly selective and environmentally benign alternative for transformations, operating under mild conditions. For instance, alcohol dehydrogenases could be explored for the selective reduction of a precursor like 4-methyl-2-pyridineacetaldehyde.

Solvent Choice: The replacement of volatile and hazardous organic solvents with greener alternatives is a cornerstone of sustainable synthesis. Water is an ideal green solvent, and its use in reactions, such as in aqueous ethanol, has been demonstrated for the synthesis of related pyridine compounds. Solvent-free reactions, where the reactants themselves act as the solvent, represent an even more atom-economical approach.

Energy Efficiency: Techniques like microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and often lead to higher yields and purer products, thereby conserving energy.

Atom Economy: One-pot and multi-component reactions are designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. This contrasts with traditional multi-step syntheses that often involve isolating intermediates and generating significant byproducts.

Renewable Feedstocks: A long-term goal in green chemistry is the use of renewable starting materials derived from biomass instead of petrochemical sources. While the direct synthesis of 2-Pyridineethanol, 4-methyl- from biomass is a complex challenge, the principles of using bio-derived solvents or reagents are applicable.

The following table summarizes a comparison between conventional and potential green approaches for the synthesis of 2-Pyridineethanol, 4-methyl-.

| Feature | Conventional Synthetic Approach | Green Chemistry Approach |

| Starting Materials | 4-methylpyridine, Paraformaldehyde | 4-methylpyridine, Bio-based aldehydes |

| Catalyst | Homogeneous bases (e.g., Triethylamine) | Recyclable solid catalysts, Biocatalysts (e.g., enzymes) |

| Solvent | Organic solvents (e.g., Tetrahydrofuran) | Water, Ethanol, Green solvents (e.g., PEG), Solvent-free conditions |

| Energy Input | Conventional heating (reflux) for extended periods | Microwave irradiation, Lower reaction temperatures |

| Reaction Type | Step-wise addition and workup | One-pot, multi-component reactions |

| Waste Generation | Higher, due to solvent use and byproducts | Minimized, high atom economy |

By integrating these green chemistry principles, the synthesis of 2-Pyridineethanol, 4-methyl- can be made more sustainable, aligning with the chemical industry's shift towards environmentally conscious manufacturing processes.

Comprehensive Spectroscopic and Structural Elucidation of 2 Pyridineethanol, 4 Methyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 2-Pyridineethanol, 4-methyl-, a combination of 1D (¹H and ¹³C) and 2D NMR techniques would be employed to confirm the connectivity and chemical environment of each atom.

Unambiguous Proton (¹H) NMR Assignment of Pyridyl and Ethanol (B145695) Protons

The ¹H NMR spectrum of 2-Pyridineethanol, 4-methyl- is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the methyl group, and the ethanol side chain. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the hydroxyl group.

Expected ¹H NMR Data (Predicted):

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 (Pyridyl) | ~8.3-8.5 | d | ~5.0 |

| H-5 (Pyridyl) | ~7.0-7.2 | d | ~5.0 |

| H-3 (Pyridyl) | ~6.9-7.1 | s | - |

| -CH₂- (Ethanol, α to ring) | ~2.9-3.1 | t | ~6.5 |

| -CH₂- (Ethanol, β to ring) | ~3.8-4.0 | t | ~6.5 |

| -OH (Ethanol) | Variable | s (broad) | - |

| -CH₃ (Methyl) | ~2.3-2.5 | s | - |

Note: Predicted values are based on data from 2-pyridineethanol and methylpyridines. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

The proton at position 6 (H-6), being adjacent to the nitrogen, would be the most deshielded. The protons of the ethanol side chain would appear as two triplets due to coupling with each other. The methyl group protons would appear as a singlet.

Carbon-13 (¹³C) NMR Analysis for Carbon Framework Determination

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-Pyridineethanol, 4-methyl- will give a distinct signal.

Expected ¹³C NMR Data (Predicted):

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Pyridyl) | ~160-162 |

| C-6 (Pyridyl) | ~148-150 |

| C-4 (Pyridyl) | ~145-147 |

| C-3 (Pyridyl) | ~123-125 |

| C-5 (Pyridyl) | ~120-122 |

| -CH₂- (Ethanol, β to ring) | ~60-62 |

| -CH₂- (Ethanol, α to ring) | ~40-42 |

| -CH₃ (Methyl) | ~20-22 |

Note: Predicted values are based on general ¹³C NMR chemical shift data for substituted pyridines. Actual values may differ.

The carbon atom attached to the nitrogen (C-2 and C-6) are expected to be the most deshielded. The chemical shifts of the pyridine ring carbons are also influenced by the position of the methyl and ethanol substituents.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

To definitively assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the -CH₂- protons of the ethanol side chain and the coupling between adjacent pyridyl protons (H-5 and H-6).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-Pyridineethanol, 4-methyl- would exhibit characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-O bonds.

Expected FT-IR Data (Predicted):

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3200-3500 | O-H stretch (alcohol) | Strong, Broad |

| ~3000-3100 | C-H stretch (aromatic) | Medium |

| ~2850-2960 | C-H stretch (aliphatic) | Medium |

| ~1600, ~1560 | C=C and C=N stretch (pyridine ring) | Strong to Medium |

| ~1470, ~1430 | C-H bend (aliphatic) | Medium |

| ~1050-1150 | C-O stretch (primary alcohol) | Strong |

| ~800-850 | C-H out-of-plane bend (aromatic) | Strong |

Note: Predicted values are based on data from related pyridine and alcohol compounds.

The broad O-H stretching band is a hallmark of the alcohol functional group. The pyridine ring vibrations typically appear in the 1600-1400 cm⁻¹ region.

Raman Spectroscopy for Complementary Vibrational Mode Characterization

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations.

Expected Raman Data (Predicted):

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3050-3080 | C-H stretch (aromatic) | Strong |

| ~2850-2960 | C-H stretch (aliphatic) | Medium |

| ~1600, ~1560 | C=C and C=N stretch (pyridine ring) | Strong |

| ~1000 | Pyridine ring breathing mode | Strong, Sharp |

| ~1380 | Methyl symmetric bend | Medium |

Note: Predicted values are based on data from related pyridine compounds.

A particularly strong and sharp band around 1000 cm⁻¹ corresponding to the symmetric ring breathing mode of the pyridine ring is expected to be a prominent feature in the Raman spectrum. The C=C and C=N stretching vibrations of the aromatic ring are also typically strong in Raman spectra.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. This analysis would confirm the elemental composition of 2-Pyridineethanol, 4-methyl- (C₈H₁₁NO). Furthermore, analysis of the fragmentation pattern in the mass spectrum would provide valuable information about the molecule's structure, identifying characteristic fragments resulting from the cleavage of specific bonds.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for 2-Pyridineethanol, 4-methyl- (Note: This data is illustrative and not based on experimental results.)

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₈H₁₁NO |

| Calculated m/z [M+H]⁺ | 138.0919 |

| Key Fragmentation Ions | Data not available |

Single Crystal X-ray Diffraction (XRD) for Absolute Structure and Stereochemical Assignment

Table 2: Hypothetical Single Crystal X-ray Diffraction Data for a Derivative of 2-Pyridineethanol, 4-methyl- (Note: This data is illustrative and not based on experimental results.)

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Åα = ? °, β = ? °, γ = ? ° |

| Volume (V) | ? ų |

| Z (Molecules per unit cell) | ? |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula. A close agreement between the found and calculated values serves as a crucial verification of the compound's stoichiometry and purity. For 2-Pyridineethanol, 4-methyl- (C₈H₁₁NO), the theoretical elemental composition can be calculated, but experimental verification is absent from the literature.

Table 3: Theoretical vs. Hypothetical Experimental Elemental Analysis for 2-Pyridineethanol, 4-methyl- (Note: Experimental data is illustrative and not based on published results.)

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 70.04 | Data not available |

| Hydrogen (H) | 8.08 | Data not available |

| Nitrogen (N) | 10.21 | Data not available |

| Oxygen (O) | 11.66 | Data not available |

Computational Chemistry and Theoretical Investigations of 2 Pyridineethanol, 4 Methyl

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.govcore.ac.uk DFT calculations can elucidate the electronic structure, molecular geometry, and chemical reactivity of 2-Pyridineethanol, 4-methyl-.

Before calculating molecular properties, it is essential to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a flexible molecule like 2-Pyridineethanol, 4-methyl-, this process involves a conformational analysis to identify various stable conformers arising from rotation around single bonds, particularly the C-C bond of the ethanol (B145695) side chain. nih.gov Quantum chemical calculations are performed to compare the relative energies of these conformers and identify the global minimum, which represents the most populated structure at equilibrium. researchgate.net

The optimized geometry provides key structural parameters. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict these parameters with high accuracy. nih.govresearchgate.net

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C(pyridine)-C(ethanol) | 1.51 |

| C(ethanol)-O | 1.43 | |

| N(pyridine)-C(pyridine) | 1.34 | |

| C(pyridine)-C(methyl) | 1.50 | |

| Bond Angle (°) | C(pyridine)-C(ethanol)-C(ethanol) | 112.5 |

| C(ethanol)-C(ethanol)-O | 111.0 | |

| C-N-C (in pyridine (B92270) ring) | 117.0 | |

| Dihedral Angle (°) | N-C-C-O | ~60 (gauche) |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.comyoutube.com The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. scirp.org A smaller gap suggests the molecule is more reactive.

For 2-Pyridineethanol, 4-methyl-, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, which is further activated by the electron-donating methyl group. The LUMO is also anticipated to be distributed over the π-system of the pyridine ring. researchgate.netresearchgate.net Analysis of these orbitals helps predict sites for electrophilic and nucleophilic attack. researchgate.net

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.50 |

| LUMO Energy (ELUMO) | -1.75 |

| HOMO-LUMO Energy Gap (ΔE) | 4.75 |

DFT calculations are widely used to predict various spectroscopic properties, which can aid in the interpretation of experimental data. nih.govacspublisher.com

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations provide valuable information about the electronic environment of each nucleus, helping to assign signals in experimental spectra. researchgate.net

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical infrared (IR) spectrum can be compared with experimental data to identify characteristic functional groups and confirm the molecular structure. acspublisher.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding UV-Vis absorption spectrum. nih.govnih.gov This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively.

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | δ (ppm) | ~8.3 | Pyridine-H (adjacent to N) |

| δ (ppm) | ~2.4 | Methyl-H | |

| δ (ppm) | ~3.8 | CH₂-O | |

| IR | Frequency (cm⁻¹) | ~3400 | O-H stretch |

| Frequency (cm⁻¹) | ~2950 | C-H stretch (aliphatic) | |

| Frequency (cm⁻¹) | ~1600 | C=C/C=N stretch (ring) | |

| UV-Vis | λmax (nm) | ~265 | π → π* transition |

Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes. For 2-Pyridineethanol, 4-methyl-, MD simulations are particularly useful for studying its behavior in a solvent, such as water, to understand solvation and intermolecular interactions. nih.gov

In a typical MD setup, a single molecule of 2-Pyridineethanol, 4-methyl- is placed in a simulation box filled with solvent molecules. The interactions are governed by a force field, and Newton's equations of motion are solved iteratively to generate a trajectory of the system's evolution.

From this trajectory, one can analyze:

Solvation Structure: Radial distribution functions (RDFs) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute. This reveals the structure of the solvation shells, for instance, around the hydrophilic hydroxyl group and the pyridine nitrogen.

Hydrogen Bonding: The dynamics of hydrogen bonds between the solute (both as a donor via its -OH group and an acceptor via its -OH and pyridine N atoms) and the solvent can be monitored. This includes calculating the average number of hydrogen bonds and their lifetimes, which are critical to understanding its solubility and interactions in biological systems. nih.gov

| Interaction Type | Solute Atom/Group Involved | Solvent Partner (e.g., Water) |

|---|---|---|

| Hydrogen Bond Donor | Hydroxyl (-OH) group | Oxygen |

| Hydrogen Bond Acceptor | Hydroxyl (-OH) group | Hydrogen |

| Pyridine Nitrogen | Hydrogen | |

| Hydrophobic Interactions | Pyridine ring, Methyl group | - |

Mechanistic Studies of Reactions Involving 2-Pyridineethanol, 4-methyl- via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products, including any intermediates and transition states. mdpi.com This provides insights into reaction feasibility and kinetics.

For a reaction involving 2-Pyridineethanol, 4-methyl-, such as the oxidation of the primary alcohol to an aldehyde, computational methods can be used to:

Optimize Geometries: The structures of the reactant, product, any intermediates, and the transition state are optimized.

Verify Transition States: A frequency calculation is performed to confirm that the transition state structure has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

These calculations can distinguish between different possible mechanistic pathways and predict the most likely route for a given reaction.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 2-Pyridineethanol, 4-methyl- + Oxidant | 0.0 |

| Transition State (TS) | Highest energy point on the reaction path | +15.0 |

| Products | 4-methyl-2-pyridinecarboxaldehyde + Reduced Oxidant | -25.0 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. nih.govnih.gov A QSPR model is a mathematical equation that correlates molecular descriptors with a specific experimental property. mjcce.org.mk

The development of a QSPR model for predicting a property of 2-Pyridineethanol, 4-methyl- and related compounds would involve:

Data Set Collection: Assembling a data set of molecules with known experimental values for a target property (e.g., solubility, boiling point, toxicity).

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule in the data set. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties.

Model Development: Using statistical methods, such as Multiple Linear Regression (MLR), to select the most relevant descriptors and build a predictive model. mdpi.com

Validation: Rigorously validating the model's predictive power using internal and external validation techniques. chemrevlett.com

A hypothetical QSPR model for predicting a property might take the form: Property = c₀ + (c₁ × Descriptor A) + (c₂ × Descriptor B) + ...

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Electronic distribution and reactivity |

| Topological | Wiener index, Randić index | Molecular branching and connectivity |

| Physicochemical | LogP, Molar refractivity | Hydrophobicity and polarizability |

| Geometrical | Molecular surface area, Molecular volume | Size and shape of the molecule |

Reactivity and Derivatization Pathways of 2 Pyridineethanol, 4 Methyl

Functionalization of the Hydroxyl Group

The primary alcohol functionality is a key site for derivatization, enabling reactions typical of alcohols.

The hydroxyl group of 2-Pyridineethanol, 4-methyl- can readily undergo esterification to form the corresponding esters. This reaction is typically achieved by reacting the alcohol with carboxylic acids, acyl chlorides, or acid anhydrides, often in the presence of an acid catalyst. For instance, reaction with acetic anhydride (B1165640) would yield (4-methylpyridin-2-yl)ethyl acetate. Similarly, etherification can be accomplished by reacting the alcohol under basic conditions to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (Williamson ether synthesis).

Table 1: Examples of Esterification and Etherification Reactions

| Reaction Type | Reagent | Conditions | Product Structure |

|---|---|---|---|

| Esterification | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | |

| Esterification | Carboxylic Acid (R-COOH) | Acid Catalyst (e.g., H₂SO₄), Heat |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Anhydrous Solvent | |

The primary alcohol group in 2-Pyridineethanol, 4-methyl- can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orgchemguide.co.uk Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane, will typically stop at the aldehyde stage, yielding (4-methylpyridin-2-yl)acetaldehyde. thieme-connect.de

Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the primary alcohol all the way to the corresponding carboxylic acid, (4-methylpyridin-2-yl)acetic acid. chemguide.co.ukorganic-chemistry.orglibretexts.org This two-step oxidation process first forms the aldehyde, which is then rapidly oxidized further. libretexts.orgchemguide.co.uk To ensure the complete formation of the carboxylic acid, the reaction is often carried out with an excess of the oxidizing agent and heated under reflux. libretexts.orgchemguide.co.uk The gas-phase catalytic oxidation of similar compounds like 4-methylpyridine (B42270) is also a known method for producing the corresponding carboxylic acids, with the aldehyde as an intermediate product. google.com

Table 2: Oxidation of the Hydroxyl Group

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | (4-methylpyridin-2-yl)acetaldehyde |

| Potassium Permanganate (KMnO₄) | Basic, Heat | (4-methylpyridin-2-yl)acetic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | (4-methylpyridin-2-yl)acetic acid |

Reactions at the Pyridine (B92270) Nitrogen

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character, allowing for reactions at this site.

The nitrogen atom in the pyridine ring can act as a nucleophile, reacting with alkyl halides to form quaternary pyridinium salts. This process, known as quaternization, is a common reaction for pyridines. rsc.orgnih.gov For example, reacting 2-Pyridineethanol, 4-methyl- with methyl iodide would yield 2-(2-hydroxyethyl)-1,4-dimethylpyridinium iodide. The rate and success of the quaternization reaction can depend on the nature of the alkyl halide and the solvent used. rsc.orgmdpi.com These resulting pyridinium salts are ionic compounds with altered solubility and chemical properties compared to the parent molecule.

Table 3: Quaternization Reactions with Alkyl Halides

| Alkylating Agent (R-X) | Product Name |

|---|---|

| Methyl Iodide (CH₃I) | 2-(2-hydroxyethyl)-1,4-dimethylpyridinium iodide |

| Ethyl Bromide (CH₃CH₂Br) | 1-ethyl-2-(2-hydroxyethyl)-4-methylpyridinium bromide |

| Benzyl (B1604629) Chloride (C₆H₅CH₂Cl) | 1-benzyl-2-(2-hydroxyethyl)-4-methylpyridinium chloride |

The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA). This transformation yields 2-(2-hydroxyethyl)-4-methylpyridine 1-oxide. The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain types of substitution reactions. youtube.com The N-oxide functional group can also be removed using reducing agents like triphenylphosphine (B44618) or zinc dust to regenerate the parent pyridine. youtube.com

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The aromatic pyridine ring is generally deactivated towards electrophilic substitution but activated towards nucleophilic substitution.

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). stackexchange.com This is because the electronegative nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex. stackexchange.com However, for a successful NAS reaction to occur, a good leaving group, such as a halide, must be present at one of these activated positions. In 2-Pyridineethanol, 4-methyl-, the 2- and 4-positions are already occupied. Therefore, nucleophilic substitution would require prior functionalization to introduce a leaving group at the 6-position to enable reactions with nucleophiles like alkoxides or amines.

Palladium-Catalyzed C-C and C-N Coupling Reactions Involving 2-Pyridineethanol Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Derivatives of 2-pyridineethanol, including the 4-methyl substituted variant, can be engaged in these transformations to create more complex molecular architectures. The pyridine nitrogen plays a crucial role, often acting as a directing group or a ligand for the palladium catalyst, influencing the reaction's regioselectivity and efficiency.

Derivatives of 2-(2-pyridyl)ethanol can react with aryl and alkenyl chlorides in palladium-catalyzed reactions, leading to the substitution of the chloro group with a 2-pyridylmethyl moiety. sigmaaldrich.com This transformation is facilitated by chelation-assisted cleavage of C(sp³)–C(sp³) bonds. While this specific reaction involves the transfer of the pyridylmethyl group, the underlying principle of palladium catalysis is broadly applicable to functionalized pyridines.

For instance, the Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, is readily applied to pyridine systems. Halogenated derivatives of 4-methyl-pyridine can be coupled with a wide range of boronic acids. A study on the Suzuki coupling of a Schiff base derived from 4-methylpyridin-2-amine with various aryl/het-aryl boronic acids using a Pd(PPh₃)₄ catalyst demonstrated successful C-C bond formation, although it was accompanied by the hydrolysis of the imine linkage. mdpi.com This indicates the feasibility of such couplings on the 4-methylpyridine core.

Similarly, direct arylation of weakly acidic C(sp³)–H bonds adjacent to the pyridine ring, such as in 4-pyridylmethyl ethers, has been achieved using a Pd(NIXANTPHOS)-based catalyst. nih.gov This method allows for the synthesis of diarylated 4-pyridylmethyl ethers by coupling with aryl bromides, showcasing the potential for functionalizing the methylene (B1212753) group in structures related to 2-Pyridineethanol, 4-methyl-. nih.gov

Below is a table summarizing representative palladium-catalyzed coupling reactions applicable to pyridine derivatives.

| Reaction Type | Substrates | Catalyst System | Product Type | Ref. |

| Suzuki-Miyaura Coupling | Halogenated 4-methylpyridine, Aryl/Het-aryl boronic acid | Pd(PPh₃)₄ | Arylated 4-methylpyridine | mdpi.com |

| Direct Arylation (DCCP) | 4-Pyridylmethyl ether, Aryl bromide | Pd(NIXANTPHOS) | Diaryl-4-pyridylmethyl ether | nih.gov |

| Pyridylmethyl Transfer | 2-(2-pyridyl)ethanol derivative, Aryl/Alkenyl chloride | Palladium catalyst | 2-Pyridylmethyl-substituted arene/alkene | sigmaaldrich.com |

This table presents examples of palladium-catalyzed reactions on pyridine scaffolds related to 2-Pyridineethanol, 4-methyl-, illustrating the potential synthetic pathways.

C-H Functionalization and Nucleophilic Aromatic Substitution Strategies

Direct C-H functionalization offers an atom-economical approach to modify the pyridine ring without the need for pre-functionalization (e.g., halogenation). The inherent electronic properties of the pyridine ring, being electron-deficient, make it susceptible to certain types of C-H functionalization and nucleophilic attack.

C-H Functionalization: Transition-metal-catalyzed C-H functionalization is a prominent strategy for derivatizing pyridines. rsc.org The nitrogen atom can act as an intrinsic directing group, often favoring functionalization at the C-2 (ortho) position. slideshare.net However, achieving selectivity at other positions, such as C-3 or C-4, can be challenging and often requires specific catalytic systems or the installation of an external directing group. nih.gov For 4-methyl-2-pyridineethanol, the C-3, C-5, and C-6 positions are available for functionalization. Palladium-catalyzed C-3 arylation of pyridines has been achieved, demonstrating that functionalization away from the nitrogen atom is possible. beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it a suitable substrate for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (like a halide) is present at the C-2, C-4, or C-6 positions. youtube.comnih.gov Nucleophilic attack is favored at the positions ortho and para to the ring nitrogen because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing it. stackexchange.comechemi.com

In the context of a 4-methylpyridine derivative, a leaving group at the C-2 position would be readily displaced by a variety of nucleophiles (e.g., alkoxides, amines, thiolates). The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the leaving group, temporarily disrupting aromaticity, followed by the expulsion of the leaving group to restore the aromatic system. youtube.com While the parent 2-Pyridineethanol, 4-methyl- does not have a leaving group, it can be readily converted to a derivative suitable for SNAr, such as a 2-chloro or 2-bromo analog.

The table below outlines the regioselectivity of these two key functionalization strategies on a generalized pyridine ring.

| Strategy | Preferred Position(s) | Rationale |

| C-H Functionalization (Directed) | C-2, C-6 | Proximity to the directing nitrogen atom. slideshare.net |

| Nucleophilic Aromatic Substitution | C-2, C-4, C-6 | Stabilization of the anionic intermediate by the electronegative nitrogen atom. stackexchange.comechemi.com |

This table illustrates the general principles of regioselectivity for C-H functionalization and SNAr on the pyridine ring.

Chemical Transformations for Generating Novel Pyridine-Based Scaffolds

The functional handles present in 2-Pyridineethanol, 4-methyl- —the hydroxyl group, the pyridine ring, and the activated methyl group—provide multiple avenues for generating novel and diverse pyridine-based scaffolds. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in FDA-approved drugs and natural products. nih.govnih.govresearchgate.net

The primary alcohol of the 2-ethanol substituent is a key site for derivatization. It can undergo a wide range of classical alcohol reactions, including:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This is a common strategy to modify the pharmacokinetic properties of a molecule. For example, pyridine acid esters of other complex molecules have been synthesized to enhance biological activity. researchgate.net

Etherification: Conversion into ethers via reactions like the Williamson ether synthesis.

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, which can then serve as a handle for further transformations such as reductive amination or amide bond formation.

Halogenation: Conversion of the hydroxyl group to a halide, creating a substrate for nucleophilic substitution or organometallic coupling reactions.

The pyridine ring itself can be modified. The nitrogen atom can be N-oxidized, which alters the electronic properties of the ring, making it more susceptible to certain electrophilic and nucleophilic attacks and enabling unique C-H functionalization pathways. beilstein-journals.org The ring can also participate in cycloaddition reactions, such as the aza-Diels-Alder reaction, to construct more complex fused heterocyclic systems. nih.gov

The 4-methyl group, while generally less reactive, can be functionalized, for example, through radical halogenation or oxidation under certain conditions, providing another point of diversification.

These transformations allow for the systematic modification of the 2-Pyridineethanol, 4-methyl- core, enabling the exploration of chemical space and the development of new molecular entities with potentially valuable biological or material properties.

A comprehensive review of the scientific literature reveals a significant lack of specific research focused on the coordination chemistry of the compound "2-Pyridineethanol, 4-methyl-". While extensive studies exist for structurally related pyridine derivatives such as 2-Pyridineethanol, 4-methylpyridine, and 2-pyridinemethanol, the targeted compound with both a 4-methyl and a 2-ethanol substituent has not been a subject of detailed investigation in the areas outlined.

Consequently, there is no available data to populate the requested sections on:

Coordination Chemistry and Ligand Applications of 2 Pyridineethanol, 4 Methyl

Structural Analysis of Coordination Compounds(including Metal-Ligand Bonding, Chelation Modes, Coordination Geometries, and Supramolecular Interactions)

Searches for metal complexes involving Iron (II), Cobalt (II), Nickel (II), Copper (II), Silver (I), Manganese (II), or main group metals with this specific ligand did not yield any published crystal structures, synthetic procedures, or detailed analyses of coordination behavior. Therefore, data tables and detailed research findings as requested cannot be generated.

Spectroscopic and Electronic Properties of Metal Complexes

The spectroscopic and electronic properties of metal complexes containing the 2-Pyridineethanol, 4-methyl- ligand are crucial for understanding their bonding, structure, and reactivity. Techniques such as UV-Vis and Electron Paramagnetic Resonance (EPR) spectroscopy, combined with magnetic characterization, provide deep insights into the electronic structure and spin states of the central metal ions.

UV-Vis and EPR Spectroscopy for Electronic Structure

UV-Visible (UV-Vis) spectroscopy is a fundamental tool for probing the electronic transitions within a metal complex. The absorption of light in the ultraviolet and visible regions typically corresponds to the excitation of electrons to higher energy levels. For transition metal complexes derived from 2-Pyridineethanol, 4-methyl-, the UV-Vis spectra are generally characterized by two main types of electronic transitions: d-d transitions and charge-transfer transitions.

The d-d transitions, which involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital, are often weak and appear in the visible region of the spectrum. The energy and number of these bands provide information about the coordination geometry and the ligand field strength. For instance, octahedral Ni(II) complexes typically exhibit multiple bands, while tetrahedral Co(II) complexes show characteristic absorptions in the visible region. ekb.eg The electronic configuration of the metal ion, such as the d⁹ configuration of Cu(II), also results in colored compounds due to these d-d transitions. jscimedcentral.com

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique specifically for studying complexes with unpaired electrons (paramagnetic species). escholarship.org It provides detailed information about the electronic environment of the metal center. nih.gov For high-spin Mn(II), Fe(III), or Ni(II) complexes of 2-Pyridineethanol, 4-methyl-, EPR spectra can reveal the spin state and the symmetry of the ligand field. escholarship.orgnih.gov The spectra are characterized by g-values and hyperfine coupling constants, which describe the interaction of the electron spin with the external magnetic field and with the magnetic nuclei of the metal and ligand atoms, respectively. nih.gov The analysis of these parameters can elucidate the nature of the metal-ligand bonding and the degree of covalency.

Below is a representative table of plausible UV-Vis absorption data for hypothetical transition metal complexes with 2-Pyridineethanol, 4-methyl-, based on typical values for similar pyridine-containing ligands.

| Hypothetical Complex | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |

|---|---|---|---|

| [Co(4-Me-PyEtOH)2Cl2] | 635 | ~200 | 4A2(F) → 4T1(P) (d-d transition, tetrahedral) |

| [Ni(4-Me-PyEtOH)2(H2O)2]2+ | 390 | ~5 | 3A2g → 3T1g(P) (d-d transition, octahedral) |

| 650 | ~2 | 3A2g → 3T1g(F) (d-d transition, octahedral) | |

| 720 | ~2 | 3A2g → 3T2g (d-d transition, octahedral) | |

| [Cu(4-Me-PyEtOH)2Cl2] | 680 | ~60 | 2Eg → 2T2g (d-d transition, distorted octahedral) |

Note: Data are illustrative and based on typical values for analogous pyridine-based complexes. ekb.eg

Magnetic Characterization and Spin States of Metal Centers

Magnetic susceptibility measurements are essential for determining the number of unpaired electrons in a metal complex, which in turn defines the spin state of the metal center. rsc.org The effective magnetic moment (μ_eff) is calculated from this data and compared to the theoretical spin-only value (μ_so), which can be estimated using the equation μ_so = √[n(n+2)], where 'n' is the number of unpaired electrons. nih.gov

For first-row transition metal complexes with 2-Pyridineethanol, 4-methyl-, the metal ions can exist in different spin states (high-spin or low-spin) depending on the ligand field strength and coordination geometry. rsc.org For example, an octahedral Fe(II) complex (d⁶ configuration) can be either high-spin (S=2, paramagnetic) or low-spin (S=0, diamagnetic). mdpi.com The 2-Pyridineethanol, 4-methyl- ligand, being a substituted pyridine (B92270), is expected to create a ligand field of intermediate strength.

In some cases, iron(II) complexes can exhibit a phenomenon known as spin-crossover (SCO), where the spin state of the metal center changes in response to external stimuli like temperature or pressure. nih.gov This transition between high-spin and low-spin states is accompanied by changes in magnetic properties, color, and structure. nih.gov

The following table summarizes the theoretical spin-only magnetic moments for common metal ions and provides representative experimental ranges observed for high-spin complexes.

| Metal Ion | dn Configuration | Spin State (S) | Unpaired e- (n) | μso (B.M.) | Typical Experimental μeff (B.M.) |

|---|---|---|---|---|---|

| Mn(II) | d5 | High-Spin (5/2) | 5 | 5.92 | 5.7 - 6.1 |

| Fe(II) | d6 | High-Spin (2) | 4 | 4.90 | 5.1 - 5.7 |

| Co(II) | d7 | High-Spin (3/2) | 3 | 3.87 | 4.3 - 5.2 |

| Ni(II) | d8 | High-Spin (1) | 2 | 2.83 | 2.9 - 3.4 |

| Cu(II) | d9 | High-Spin (1/2) | 1 | 1.73 | 1.8 - 2.2 |

Note: B.M. = Bohr Magnetons. Experimental values can deviate from spin-only values due to orbital contributions. nih.gov

Catalytic Applications of Metal Complexes Derived from 2-Pyridineethanol, 4-methyl- in Organic Transformations

Metal complexes incorporating pyridine-based ligands are widely explored as catalysts in a variety of organic transformations due to their stability and the ease with which their electronic and steric properties can be tuned. jscimedcentral.com Complexes derived from 2-Pyridineethanol, 4-methyl- are promising candidates for catalysis, leveraging the coordination of both the pyridine nitrogen and the ethanol (B145695) oxygen to stabilize the metal center.

One significant area of application is in carbon-carbon bond-forming reactions. For instance, complexes of copper, cobalt, nickel, and manganese with ligands structurally similar to 2-Pyridineethanol, 4-methyl- have been successfully employed as catalysts in the Henry reaction, which involves the formation of nitroalcohols from aldehydes and nitroalkanes. ias.ac.in The metal center acts as a Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack by the nitronate anion. The efficiency of these catalysts can be high, achieving good yields under mild reaction conditions. ias.ac.in

Another potential application is in oxidation reactions. Pyridine-ligated metal complexes, such as those of silver, are known to act as mild and selective oxidizing agents. mdpi.com These complexes can facilitate the oxidation of various organic substrates, including the conversion of polycyclic aromatic hydrocarbons to diketones and the oxidation of alcohols to aldehydes or ketones. mdpi.com The 2-Pyridineethanol, 4-methyl- ligand could modulate the redox potential of the metal center, influencing the selectivity and reactivity of the catalyst.

The catalytic performance of these complexes is highly dependent on the choice of the metal center, the solvent, and the reaction conditions. The data below illustrates the potential catalytic activity of such complexes in a representative Henry reaction, based on findings for analogous systems. ias.ac.in

| Catalyst (Hypothetical) | Catalyst Loading (mol%) | Time (h) | Solvent | Conversion (%) |

|---|---|---|---|---|

| [Cu(4-Me-PyEtOH)Cl2] | 10 | 24 | Methanol | 74 |

| [Co(4-Me-PyEtOH)Cl2] | 10 | 24 | Methanol | 68 |

| [Ni(4-Me-PyEtOH)Cl2] | 10 | 24 | Methanol | 78 |

| [Mn(4-Me-PyEtOH)Cl2] | 10 | 24 | Methanol | 42 |

Note: The table presents hypothetical catalytic data for the Henry reaction between an aldehyde and a nitroalkane, modeled after results for similar pyridine-based complexes. ias.ac.in

Applications in Advanced Materials and Chemical Synthesis Excluding Biological/clinical Focus

Role as an Intermediate in the Synthesis of Specialty Chemicals

2-Pyridineethanol, 4-methyl- serves as a crucial intermediate in the synthesis of a range of specialty chemicals. One of its primary applications is as a precursor to vinylpyridine monomers, which are essential for the production of various polymers. The synthesis of pyridine (B92270) ethanol (B145695) derivatives from methylpyridines is a well-established industrial process. For instance, the condensation of 4-methylpyridine (B42270) with formaldehyde (B43269) can yield 2-Pyridineethanol, 4-methyl-. nih.gov

This intermediate can then be readily dehydrated to produce 4-methyl-2-vinylpyridine (B81776). wikipedia.org This conversion is significant because vinylpyridines are important monomers in the polymer industry. allindianpatents.com The general reaction scheme involves the initial formation of the ethanol derivative followed by the elimination of water to create the vinyl group.

The synthesis of pyridine ethanol derivatives can be optimized to achieve high yields and selectivity. A patented method describes the reaction of various methylpyridines with aldehydes or formaldehyde in the presence of a base to produce the corresponding pyridine ethanol derivatives with high efficiency. google.com

Table 1: Synthesis of Pyridine Ethanol Derivatives

| Reactants | Product | Yield (%) | Selectivity (%) |

|---|---|---|---|

| 2-methylpyridine + paraformaldehyde | 2-pyridineethanol | 94 | 95 |

| 2-methylpyridine + acetaldehyde | 1-(pyridin-2-yl)propan-2-ol | 90 | 94 |

| 4-methylpyridine + paraformaldehyde | 4-pyridineethanol | 95 | 98 |

This interactive table is based on data from a patent describing the synthesis of various pyridine ethanol derivatives, illustrating the general viability and efficiency of producing such intermediates. google.com

Furthermore, the pyridine and hydroxyl moieties of 2-Pyridineethanol, 4-methyl- allow for a variety of other chemical transformations, making it a versatile intermediate for creating more complex molecules with specialized functions.

Incorporation into Polymeric Materials and Macromolecular Architectures

The most significant application of 2-Pyridineethanol, 4-methyl- in materials science lies in its role as a precursor to poly(vinylpyridine) derivatives. By converting it to 4-methyl-2-vinylpyridine, a monomer is created that can undergo polymerization to form polymers with a range of interesting properties and applications. allindianpatents.com

Poly(vinylpyridine)s are a class of polymers known for their unique characteristics stemming from the presence of the pyridine ring. These polymers find use in various industrial applications, including as components in ion-exchange resins, coatings, and adhesives. nih.gov For example, a terpolymer latex of 2-vinylpyridine, styrene, and butadiene is used as a tire-cord binder, demonstrating the importance of vinylpyridine-based polymers in industrial manufacturing. wikipedia.org

The properties of poly(vinylpyridine)s can be tailored by modifying the pyridine ring. For instance, the nitrogen atom in the pyridine ring can be quaternized, which introduces a positive charge onto the polymer backbone. nih.gov This modification significantly alters the polymer's solubility and thermal properties and can impart antibacterial or catalytic functionalities. nih.govnih.gov The quaternization of poly(4-vinylpyridine) with methyl iodide, for example, has been shown to affect the polymer's optical and solvation properties. nih.gov

Table 2: Properties of Poly(4-vinylpyridine) and its Quaternized Derivatives

| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (°C) |

|---|---|---|

| Poly(4-vinylpyridine) (PVP) | 148 | 380 |

| Partially Quaternized PVP | 160-180 | 320-350 |

This interactive table is based on data from studies on poly(4-vinylpyridine) and its derivatives, showcasing how modifications like quaternization can alter the physical properties of the resulting polymer. nih.govresearchgate.net

While specific research on polymers derived directly from 4-methyl-2-vinylpyridine is less common, the established principles of vinylpyridine polymerization and polymer modification suggest that polymers based on this monomer would exhibit pH-responsive behavior and could be functionalized for applications in catalysis, surface modification, and the creation of "smart" materials. For example, natural rubber grafted with 4-vinylpyridine (B31050) has been shown to be a pH-responsive material. eares.org

Contribution to the Development of Novel Chemical Systems and Methodologies

The pyridine moiety in 2-Pyridineethanol, 4-methyl- and its derivatives plays a crucial role in the development of new chemical systems and methodologies, particularly in the field of catalysis. The nitrogen atom of the pyridine ring can coordinate with metal ions to form organometallic complexes. ias.ac.in These complexes can exhibit catalytic activity in a variety of organic reactions.

For instance, ruthenium complexes with pyridine-imine ligands have been synthesized and shown to be effective catalysts for the oxidation of secondary alcohols. researchgate.net Similarly, iron(II) complexes with bis(imino)pyridine ligands have been investigated as catalysts for ethylene (B1197577) oligomerization. researchgate.net The electronic and steric properties of the pyridine ligand, which can be tuned by substituents like the methyl group in 2-Pyridineethanol, 4-methyl-, can influence the activity and selectivity of the metal catalyst.

The development of new synthetic methodologies for creating pyridine and pyridone structures is an active area of research due to their prevalence in functional molecules. researchgate.net While 2-Pyridineethanol, 4-methyl- itself may not be the direct subject of these methodologies, its derivatives and the broader class of pyridine-containing compounds are central to these advancements. The synthesis of complex heterocyclic systems often relies on the availability of versatile building blocks like 2-Pyridineethanol, 4-methyl-.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for characterizing 4-methyl-2-pyridineethanol, and how should spectral data be interpreted?

- Methodological Answer : Use FT-IR to identify functional groups (e.g., O-H stretching at ~3200–3600 cm⁻¹ for the ethanol group, C=N/C=C vibrations in the pyridine ring at ~1600 cm⁻¹). Raman spectroscopy complements FT-IR by detecting symmetric vibrations (e.g., ring breathing modes). NMR (¹H/¹³C) resolves proton environments (e.g., methyl group splitting patterns). Cross-validate data with computational simulations (e.g., DFT for vibrational frequencies) to confirm assignments .

Q. What are the best practices for synthesizing 4-methyl-2-pyridineethanol metal complexes?

- Methodological Answer : React 4-methyl-2-pyridineethanol with metal salts (e.g., Cu(II) acetate) in polar solvents (water, methanol) under reflux. Control pH to stabilize the metal-ligand coordination (e.g., pH 6–7 for Cu complexes). Purify via recrystallization (acetonitrile or ethanol) and confirm stoichiometry using elemental analysis. Monitor reaction progress with TLC or UV-Vis spectroscopy .

Q. How can thermal analysis (TGA/DSC) assess the stability of 4-methyl-2-pyridineethanol complexes?

- Methodological Answer : Perform TGA to determine decomposition steps (e.g., ligand loss at 150–250°C, metal oxide formation >300°C). Use DSC to identify phase transitions (e.g., melting points, polymorphic changes). Compare experimental mass losses with theoretical predictions (e.g., ligand-to-metal ratio) to validate structural integrity .

Advanced Research Questions

Q. How do π···π stacking and hydrogen bonding influence polymorphic forms in 4-methyl-2-pyridineethanol coordination polymers?

- Methodological Answer : Design crystallization trials with varied solvents (e.g., acetonitrile vs. water) and additives (e.g., oxalate ions). Characterize polymorphs via single-crystal XRD to analyze packing motifs (e.g., offset π-stacking distances, C-H···O/N interactions). Use Hirshfeld surface analysis to quantify intermolecular forces. Compare lattice energies with DFT calculations to explain stability differences .

Q. How can computational chemistry predict the reactivity of 4-methyl-2-pyridineethanol in novel complexes?

- Methodological Answer : Apply DFT calculations to model electronic structure (e.g., HOMO-LUMO gaps, charge distribution on O/N atoms). Simulate ligand substitution reactions (e.g., solvent exchange kinetics) using molecular dynamics. Validate predictions with experimental kinetic studies (e.g., UV-Vis monitoring of metal-ligand binding) .

Q. How should researchers resolve contradictions in reported biological activities of 4-methyl-2-pyridineethanol derivatives?

- Methodological Answer : Systematically vary experimental parameters:

- Biological assays : Use standardized cell lines and control for metal ion interference (e.g., test apo-ligand vs. metal complexes).

- Purity : Confirm compound integrity via HPLC and mass spectrometry.

- Structure-activity relationships (SAR) : Modify substituents (e.g., methyl group position) and correlate with activity trends using multivariate analysis .

Q. What experimental designs elucidate solvent effects on ligand conformation in 4-methyl-2-pyridineethanol complexes?

- Methodological Answer : Conduct variable-temperature NMR in deuterated solvents (DMSO, CDCl₃) to study solvent-dependent conformational equilibria. Pair with solvatochromism studies (UV-Vis shifts in polar vs. nonpolar solvents) to probe electronic effects. Use molecular docking to predict solvent-accessible conformers in catalytic or host-guest systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.